molecular formula C21H15F3N4O2S B2806376 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide CAS No. 956754-14-6

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2806376
CAS No.: 956754-14-6
M. Wt: 444.43
InChI Key: JLGLDXXVJHTSRB-UHFFFAOYSA-N
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Description

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide is unique due to its combination of a pyrazole ring, a thiazole ring, and a trifluoromethyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S/c1-13-11-18(21(22,23)24)28(27-13)20-26-16(12-31-20)19(29)25-15-9-5-6-10-17(15)30-14-7-3-2-4-8-14/h2-12H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGLDXXVJHTSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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